molecular formula C17H24N2O3 B2487101 ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE CAS No. 712309-80-3

ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE

Cat. No.: B2487101
CAS No.: 712309-80-3
M. Wt: 304.39
InChI Key: DMEKKZNAEXNYJV-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for drug development . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

The synthesis of ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE typically involves the following steps:

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 4-[2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

ethyl 4-[[2-(4-methylpiperidin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-22-17(21)14-4-6-15(7-5-14)18-16(20)12-19-10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEKKZNAEXNYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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